molecular formula C8H24SeSi4 B14404865 Selenatetrasilacyclopentane, octamethyl- CAS No. 83295-91-4

Selenatetrasilacyclopentane, octamethyl-

Cat. No.: B14404865
CAS No.: 83295-91-4
M. Wt: 311.59 g/mol
InChI Key: MLCANUVFCOTBIY-UHFFFAOYSA-N
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Description

Selenatetrasilacyclopentane, octamethyl- is an organosilicon compound featuring a five-membered ring composed of four silicon atoms and one selenium atom, with all eight methyl groups attached to the silicon atoms. This structure distinguishes it from conventional cyclic siloxanes, where oxygen atoms replace selenium in the ring. The compound is part of a broader class of cyclic organosilicon compounds, which are valued for their thermal stability, chemical inertness, and applications in polymer chemistry and materials science .

Current literature primarily documents its synthesis and nomenclature, with sparse details on functional characteristics .

Properties

CAS No.

83295-91-4

Molecular Formula

C8H24SeSi4

Molecular Weight

311.59 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octamethylselenatetrasilolane

InChI

InChI=1S/C8H24SeSi4/c1-10(2)9-11(3,4)13(7,8)12(10,5)6/h1-8H3

InChI Key

MLCANUVFCOTBIY-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Se][Si]1(C)C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenatetrasilacyclopentane, octamethyl- typically involves the hydrolysis of dimethyldichlorosilane in the presence of selenium compounds. The reaction conditions often include the use of large volumes of water and the presence of cosolvents, acids, or bases to facilitate the formation of the cyclic structure . The reaction can be represented as follows:

[ \text{Me}_2\text{SiCl}_2 + \text{Se} \rightarrow \text{Selenatetrasilacyclopentane, octamethyl-} ]

Industrial Production Methods

Industrial production of this compound follows a similar route, with the hydrolysis of dimethyldichlorosilane being the primary method. The product mixture is then separated into its components via distillation. The presence of a strong base such as potassium hydroxide (KOH) can help in the equilibration of the polymer/ring mixture, allowing for the complete conversion to the more volatile cyclic siloxanes .

Chemical Reactions Analysis

Types of Reactions

Selenatetrasilacyclopentane, octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to the parent compound.

    Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product .

Major Products

Mechanism of Action

The mechanism by which selenatetrasilacyclopentane, octamethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, potentially inhibiting or enhancing their activity. The presence of selenium atoms also contributes to its unique reactivity and potential biological activity .

Comparison with Similar Compounds

Cyclic Siloxanes

The most closely related compounds are cyclic siloxanes, such as cyclotetrasiloxane, octamethyl- (CAS 556-67-2). These compounds share a tetrameric ring structure but replace selenium with oxygen, significantly altering their properties:

Property Selenatetrasilacyclopentane, Octamethyl- Octamethylcyclotetrasiloxane Hexamethylcyclotrisiloxane Decamethylcyclopentasiloxane
Heteroatom Selenium Oxygen Oxygen Oxygen
Ring Size 5-membered 4-membered 3-membered 5-membered
Molecular Formula C₈H₂₄Si₄Se C₈H₂₄O₄Si₄ C₆H₁₈O₃Si₃ C₁₀H₃₀O₅Si₅
Boiling Point Not reported 175–176°C 134°C 210°C
Vapor Pressure Not reported 202.66 kPa at 477.61 K 8.9 kPa at 298 K 0.1 kPa at 298 K
Thermal Stability Presumed lower (Se–Si bond weaker than Si–O) High (stable up to 300°C) Moderate High
Applications Research interest (limited data) Lubricants, surfactants Precursor to silicones Cosmetics, industrial fluids

Key Observations :

  • Bond Strength : The Si–O bond in siloxanes (~538 kJ/mol) is stronger than the Si–Se bond (~272 kJ/mol), leading to higher thermal and oxidative stability in siloxanes compared to selenium analogs .
  • Volatility : Cyclotetrasiloxanes exhibit higher volatility than their selenium counterparts, as seen in the vapor pressure data for octamethylcyclotetrasiloxane .
  • Toxicity : Selenium-containing compounds may pose greater toxicity risks compared to siloxanes, which are generally classified as low-toxicity materials .

Other Heteroatom-Containing Cyclic Compounds

  • Octamethylpyrophosphoramide (OMPA) : A phosphorus-containing cyclic compound (CAS 152-16-9) with a distinct structure and pesticidal applications. Unlike selenium-based rings, OMPA’s reactivity stems from P–N bonds, making it highly toxic to mammals .
  • Perfluorinated Cyclic Compounds : Compounds like decafluorocyclopentane (CAS 376-77-2) exhibit extreme chemical inertness due to C–F bonds, contrasting with the moderate reactivity of Si–Se bonds in selenatetrasilacyclopentane .

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